molecular formula C9H14N2OS B2860795 4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole CAS No. 1526836-66-7

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole

Cat. No. B2860795
CAS RN: 1526836-66-7
M. Wt: 198.28
InChI Key: JKIBYUCZUVVZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” is a chemical compound with the molecular formula C9H14N2OS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” consists of a thiazole ring attached to a pyrrolidine ring via a methoxy bridge . The InChI code for this compound is 1S/C9H14N2OS/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9/h6,9-10H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” include a molecular weight of 198.29 . The compound is a solid and its InChI key is WXDLOWXXTGAVSQ-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole”, is widely used in medicinal chemistry due to its versatility and ability to enhance biological activity. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to design novel biologically active compounds with target selectivity, potentially leading to new treatments for various diseases.

Antibacterial Agents: Structure-Activity Relationship (SAR)

The thiazole moiety, when combined with pyrrolidine, has shown promise in the development of antibacterial agents. SAR studies indicate that the biological activity of these compounds can be significantly influenced by the substituents on the nitrogen atom of the pyrrolidine ring . This compound could be pivotal in synthesizing new antibacterial drugs with improved efficacy and selectivity.

Drug Design: Stereogenicity and Biological Profile

The stereogenicity of carbons in the pyrrolidine ring is crucial for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to diverse binding modes to enantioselective proteins, affecting the efficacy of the drug . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” can be utilized to explore these stereochemical variations in drug design.

Cancer Research: DNA Interaction and Cell Death

Thiazole derivatives have been investigated for their potential in cancer treatment. Some compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and cell death . The thiazole component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could be modified to develop new anticancer agents with similar mechanisms of action.

Enzyme Inhibition: Biochemical Pathway Modulation

Molecules containing the thiazole ring can unpredictably affect physiological systems, including the activation or inhibition of biochemical pathways and enzymes . Research into “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could lead to the discovery of novel enzyme inhibitors that can be used to treat various metabolic disorders.

Chemical Synthesis: Functionalization of Thiazole

The thiazole ring’s aromaticity and reactive positions make it a valuable moiety for chemical synthesis. It can undergo various reactions such as donor–acceptor and nucleophilic reactions . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” offers a platform for synthesizing a wide range of chemically diverse molecules for further biological evaluation.

properties

IUPAC Name

4-methyl-2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)5-12-8-2-3-10-4-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBYUCZUVVZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.